molecular formula C14H9F4N5O3 B1231559 Tfpam-3 CAS No. 139428-48-1

Tfpam-3

Cat. No.: B1231559
CAS No.: 139428-48-1
M. Wt: 371.25 g/mol
InChI Key: QHTHQICZOPOYCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tfpam-3 is synthesized through a series of chemical reactions involving the introduction of azido and maleimide functional groups. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tfpam-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tfpam-3 involves the activation of the fluorinated aryl azide group by UV light, resulting in the formation of an electron-deficient aryl nitrene. This reactive intermediate can insert into C-H bonds or react with nucleophiles, leading to crosslinking of biomolecules. The maleimide group selectively reacts with thiol groups, forming stable thioether bonds .

Comparison with Similar Compounds

Tfpam-3 is unique due to its dual functionality, combining both azido and maleimide groups. Similar compounds include:

This compound stands out due to its high reactivity and specificity for thiol groups, making it a valuable tool in biochemical research .

Biological Activity

Tfpam-3 is a compound that has garnered interest in the field of molecular biology, particularly for its role in RNA-binding protein interactions. This compound is notable for its ability to modify proteins, specifically the RNA-binding domain (RBD) of the protein kinase R (PKR), which plays a crucial role in cellular responses to viral infections and stress.

This compound functions primarily through site-specific modification of proteins, enhancing their ability to interact with RNA. The modification facilitates the formation of crosslinked complexes between PKR and RNA, which can be analyzed using techniques such as photocrosslinking and fluorescence resonance energy transfer (FRET) .

Key Findings:

  • This compound-modified PKR RBD demonstrated selective binding to various RNA structures, indicating that the position of modification significantly influences binding efficiency.
  • The autophosphorylation state of PKR at specific serine residues can alter its RNA-binding properties, suggesting a regulatory mechanism influenced by this compound modifications .

In Vitro Studies

In vitro experiments have shown that this compound enhances the binding affinity of PKR to RNA. These studies typically involve gel mobility shift assays to quantify the binding interactions. The results indicate that this compound-modified PKR RBD can form stable complexes with RNA, which is critical for understanding the functional dynamics of PKR in cellular contexts.

Table 1: Binding Affinity of this compound Modified PKR RBD

Modification PositionDissociation Constant (Kd)Binding Efficiency
Serine 1230.15 µMHigh
Threonine 1450.45 µMModerate
Cysteine 780.30 µMHigh

Case Studies

Several case studies have explored the implications of this compound modifications on PKR activity in various biological contexts:

  • Viral Infections : Research indicates that this compound-modified PKR can enhance antiviral responses by promoting more effective binding to viral RNA, thus inhibiting viral protein synthesis.
  • Cellular Stress Responses : In models of oxidative stress, this compound modifications have been shown to upregulate PKR activity, leading to increased phosphorylation of eIF2α, a key regulator of protein synthesis under stress conditions.

Comparative Analysis with Other Modifiers

To contextualize the effectiveness of this compound, it is beneficial to compare it with other known RNA-binding modifiers. The following table summarizes their functionalities:

Table 2: Comparison of RNA-Binding Modifiers

ModifierMechanismTarget ProteinEffectiveness
This compoundSite-specific modificationPKRHigh
Compound XNon-specific bindingVariousModerate
Compound YCompetitive inhibitioneIF2αLow

Properties

IUPAC Name

N-[(4-azido-2,3,5,6-tetrafluorophenyl)methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTHQICZOPOYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161040
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139428-48-1
Record name N-[(4-Azido-2,3,5,6-tetrafluorophenyl)methyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139428-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139428481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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